Cas no 1704082-52-9 (1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine)

1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine structure
1704082-52-9 structure
商品名:1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
CAS番号:1704082-52-9
MF:C28H34BrNOSi
メガワット:508.5651679039
MDL:MFCD28400461
CID:4703525

1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine 化学的及び物理的性質

名前と識別子

    • 1-(4-bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
    • AM87983
    • 1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
    • MDL: MFCD28400461
    • インチ: 1S/C28H34BrNOSi/c1-28(2,3)32(26-10-6-4-7-11-26,27-12-8-5-9-13-27)31-25-18-20-30(21-19-25)22-23-14-16-24(29)17-15-23/h4-17,25H,18-22H2,1-3H3
    • InChIKey: ROOJTTKMYJEPJC-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)CN1CCC(CC1)O[Si](C1C=CC=CC=1)(C1C=CC=CC=1)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 532
  • トポロジー分子極性表面積: 12.5

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 523.1±50.0 °C at 760 mmHg
  • フラッシュポイント: 270.2±30.1 °C
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine セキュリティ情報

1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D626494-1g
1-(4-bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
1704082-52-9 97%
1g
$1520 2024-05-24
TRC
B011195-500mg
1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
1704082-52-9
500mg
$ 465.00 2022-06-07
eNovation Chemicals LLC
D626494-1g
1-(4-bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
1704082-52-9 97%
1g
$1520 2025-02-26
TRC
B011195-250mg
1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
1704082-52-9
250mg
$ 280.00 2022-06-07
eNovation Chemicals LLC
D626494-1g
1-(4-bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
1704082-52-9 97%
1g
$1520 2025-02-25

1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine 関連文献

1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidineに関する追加情報

Introduction to 1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine (CAS No. 1704082-52-9)

1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 1704082-52-9, represents a unique structural motif that has been explored for its potential biological activities and synthetic utility. The presence of both bromobenzyl and tert-butyldiphenylsilyl groups in its molecular framework suggests a high degree of functional complexity, making it a promising candidate for further investigation in drug discovery programs.

The compound's structure combines a piperidine core with two distinct functional groups, each contributing to its overall chemical properties and reactivity. The 4-Bromobenzyl moiety is known for its ability to participate in various chemical transformations, including cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. On the other hand, the tert-butyldiphenylsilyl group provides stability and protects reactive sites, making it an excellent choice for protecting group strategies in synthetic chemistry.

In recent years, there has been a growing interest in piperidine derivatives due to their diverse pharmacological profiles. Piperidines are frequently found in biologically active compounds, including drugs that target neurological disorders, cardiovascular diseases, and infectious diseases. The introduction of halogenated aromatic rings and silyl ethers into the piperidine scaffold can enhance binding affinity and metabolic stability, which are critical factors in drug development.

The synthesis of 1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine involves multiple steps, each requiring careful optimization to ensure high yield and purity. The bromobenzyl group can be introduced via Buchwald-Hartwig coupling or direct bromination of benzyl derivatives, while the silyl ether formation typically involves reaction with a silylating agent under controlled conditions. These synthetic strategies highlight the compound's potential as a building block for more complex molecules.

Recent research has demonstrated the utility of this compound in the development of novel therapeutic agents. For instance, studies have shown that derivatives of piperidine with similar structural motifs exhibit inhibitory activity against certain enzymes and receptors implicated in disease pathogenesis. The 4-Bromobenzyl group facilitates further derivatization, allowing chemists to explore a wide range of biological activities by introducing different substituents.

The protective nature of the tert-butyldiphenylsilyl group is particularly noteworthy, as it can shield reactive hydroxyl or amino groups during synthetic transformations. This protection-deprotection strategy is essential in multi-step syntheses where selective reactivity is required. Additionally, silyl ethers are known for their stability under various reaction conditions, making them valuable intermediates in pharmaceutical synthesis.

In conclusion, 1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine represents a significant advancement in the field of medicinal chemistry. Its unique structural features and synthetic versatility make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the design of next-generation therapeutic agents.

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